molecular formula C9H14O6 B133908 2-Isopropyl-5,5-dicarboxy-1,3-dioxane CAS No. 35113-49-6

2-Isopropyl-5,5-dicarboxy-1,3-dioxane

Cat. No.: B133908
CAS No.: 35113-49-6
M. Wt: 218.2 g/mol
InChI Key: GRDWUAJVJQKXCX-UHFFFAOYSA-N
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Description

2-Isopropyl-5,5-dicarboxy-1,3-dioxane is an organic compound with the molecular formula C9H14O6 and a molecular weight of 218.2 g/mol . This compound is characterized by a dioxane ring substituted with isopropyl and carboxylic acid groups, making it a versatile intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-5,5-dicarboxy-1,3-dioxane typically involves the reaction of isopropyl alcohol with a suitable dioxane precursor under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product. Common reagents used in this synthesis include sulfuric acid and hydrogen peroxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous addition of reactants in a controlled environment to ensure high yield and purity. The reaction mixture is then subjected to purification steps such as distillation and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-5,5-dicarboxy-1,3-dioxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Isopropyl-5,5-dicarboxy-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of isopropyl and carboxylic acid groups, which confer specific chemical reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions makes it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

2-propan-2-yl-1,3-dioxane-5,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O6/c1-5(2)6-14-3-9(4-15-6,7(10)11)8(12)13/h5-6H,3-4H2,1-2H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDWUAJVJQKXCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1OCC(CO1)(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20601715
Record name 2-(Propan-2-yl)-1,3-dioxane-5,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35113-49-6
Record name 2-(1-Methylethyl)-1,3-dioxane-5,5-dicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35113-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Propan-2-yl)-1,3-dioxane-5,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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